

stereochemistry and isomerism of beta-Copaene

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Compound Focus: (-)-beta-Copaene

CAS No.: 317819-78-6

Cat. No.: S1521467

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Chemical Identity and Stereochemistry

The table below summarizes the core structural and stereochemical information available for beta-Copaene.

Property	Description
IUPAC Name	(1S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.0 ²⁷]decane [1]
Molecular Formula	C ₁₅ H ₂₄ [2] [3] [1]
Molecular Weight	204.3511 g/mol [2] [3] [1]
Chemical Structure	Tricyclic sesquiterpene with an exocyclic methylene group [4].
Isomerism	Double-bond isomer of α -Copaene [4].
Stereochemistry	The molecule is chiral. The specific stereoisomer described has the absolute configuration (1S,6S,7S,8S) [1].
CAS Registry Number	18252-44-3 [3]
InChI Key	UPVZPMJSRSWJHQ-UWMJVVDFA-N [3]

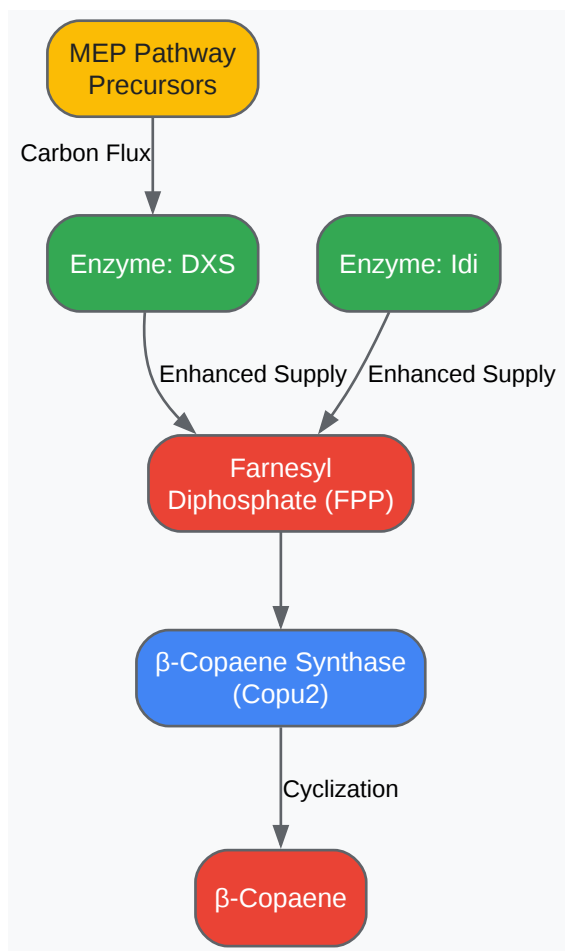
Experimental Protocol: Biotechnological Production

The following methodology details an efficient microbial production system for beta-Copaene, identified as the most relevant experimental protocol from the search results [5].

- **Objective:** To characterize a novel sesquiterpene synthase (Copu2) from *Coniophora puteana* and achieve high-titer production of beta-Copaene in a heterologous host.
- **Expression System:**
 - **Host:** *Escherichia coli* HMS174(DE3).
 - **Vector:** A single operon with a constitutive promoter.
 - **Genes:** Codon-optimized synthetic gene for the *Copu2* terpene synthase.
- **Pathway Engineering:**
 - **Precursor Enhancement:** The native *E. coli* MEP pathway was engineered by co-expressing bottleneck enzymes **DXS** (1-deoxy-D-xylulose-5-phosphate synthase) and **Idi** (isopentenyl diphosphate isomerase) to increase the supply of FPP.
- **Fermentation Conditions:**
 - **Temperature:** 30°C.
 - **Agitation:** 90 rpm (to reduce evaporation of volatile terpenes).
 - **Duration:** 48 hours.
- **Analytical Methods - Product Identification:**
 - **Technique:** Gas Chromatography-Mass Spectrometry (GC-MS).
 - **Identification:** Comparison of metabolite mass spectra with the NIST reference database.
 - **Quantification:** Gas Chromatography with Flame Ionization Detection (GC-FID) for determining product selectivity.
- **Key Results:**
 - The enzyme **Copu2** was confirmed as a **beta-Copaene synthase**.
 - It demonstrated a **62% product selectivity** for beta-Copaene.
 - The optimized system achieved a production titer of **215 mg/L** of beta-Copaene.

Biosynthesis Pathway

The experimental protocol above is based on the following biosynthetic pathway, which illustrates the key steps from a basic carbon source to beta-Copaene in the engineered *E. coli* system.



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Diagram of the heterologous biosynthesis pathway for beta-Copaene production in E. coli.

Applications and Research Context

While direct data on beta-Copaene's therapeutic mechanisms is limited, the search results place it in a relevant research context:

- **Source and Occurrence:** Beta-Copaene is a sesquiterpene found in various plants and essential oils, including copaiba (from which the copaenes are named) [4] [1], black pepper [6], and others.
- **Therapeutic Potential:** Research on copaiba essential oil, where beta-Copaene is a significant component (comprising ~5-10% [7]), shows it can activate key cellular signaling pathways like PI3K/Akt/mTOR in neuronal cells in a fast-acting, cannabinoid receptor 2 (CB2)-mediated manner [7]. This suggests a potential mechanistic route for anti-inflammatory and metabolic effects.

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